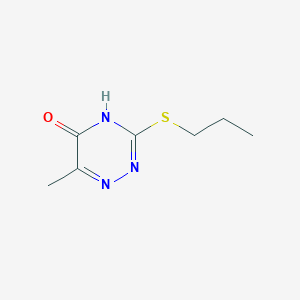

6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol (MPT) is a heterocyclic compound with potential applications in scientific research. It is a member of the triazine family and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Inter-Ligand Reactions and Complex Formation

One area of interest is the compound's role in inter-ligand reactions and complex formation with metal salts. Research has demonstrated that similar triazine derivatives can engage in reactions leading to the creation of polydentate ligands, which are crucial for developing complexes with unique properties. For instance, reactions with nickel chloride and cobalt(II) chloride have led to the formation of complexes where triazine rings are linked through bridging sulfur, showcasing the potential of such compounds in synthesizing new materials with specific chemical and physical properties (Coxall et al., 2000).

Chemical Modification and Derivative Synthesis

The chemical modification of triazine derivatives is another significant research application. Studies have explored the reactions of triazine compounds with various reagents, leading to the synthesis of thiones, sulfanyl derivatives, and other modified structures. These reactions are fundamental in organic chemistry for creating molecules with potential applications in material science, pharmaceuticals, and agrochemicals. For example, the conversion of triazine derivatives into thiones and methylsulfanyl derivatives illustrates the versatility of these compounds in chemical synthesis (Collins et al., 2000).

Amine Exchange Reactions

Amine exchange reactions involving triazine derivatives have been studied, showcasing the compound's utility in producing new chemical entities. These reactions, involving the exchange with amino acids, result in the formation of new compounds with potential biological activity. This highlights the triazine derivatives' role in developing new chemical entities for further exploration in various scientific fields (Min’yan’ et al., 2010).

Water Treatment and Environmental Applications

Research into sulfonated triazine derivatives for water treatment has shown promising results. Novel sulfonated aromatic diamine monomers derived from triazine have been used to prepare thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, highlighting the potential of triazine derivatives in environmental applications and water purification technologies (Liu et al., 2012).

properties

IUPAC Name |

6-methyl-3-propylsulfanyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h3-4H2,1-2H3,(H,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEFEFHFXLJEDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)

![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)

![7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2690353.png)

![2-[[3-[3-(Homoveratrylamino)-3-keto-propyl]-4-keto-quinazolin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2690354.png)

![[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2690357.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2690358.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B2690361.png)

![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea](/img/structure/B2690369.png)

![Methyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2690370.png)

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-phenethylurea](/img/structure/B2690371.png)